

2-Bromo-4-hydroxybutyric acid gamma-lactone literature review

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Compound of Interest

Compound Name: 2-Bromo-4-butanolide

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An In-depth Technical Guide to 2-Bromo-4-hydroxybutyric acid gamma-lactone

Abstract

2-Bromo-4-hydroxybutyric acid gamma-lactone, more commonly known as α -Bromo- γ -butyrolactone (α -Br- γ -BL), is a versatile synthetic intermediate with significant applications in organic synthesis, polymer chemistry, and as a scaffold for biologically active molecules.^[1] Its structure, featuring a reactive bromine atom at the α -position relative to the carbonyl group, makes it a valuable precursor for a wide range of chemical transformations. This document provides a comprehensive review of its synthesis, chemical properties, key reactions, and applications, with a focus on experimental details and quantitative data to support researchers in the field.

Chemical Properties and Data

α -Bromo- γ -butyrolactone is a stable, five-membered lactone that is typically a colorless to light yellow liquid under standard conditions.^{[1][2][3]} It is soluble in various organic solvents, including acetone, chloroform, ethyl acetate, and methanol.^[4] For long-term use, storage at -20°C is recommended to maintain its stability.^[4]

Below is a summary of its key physical and chemical properties.

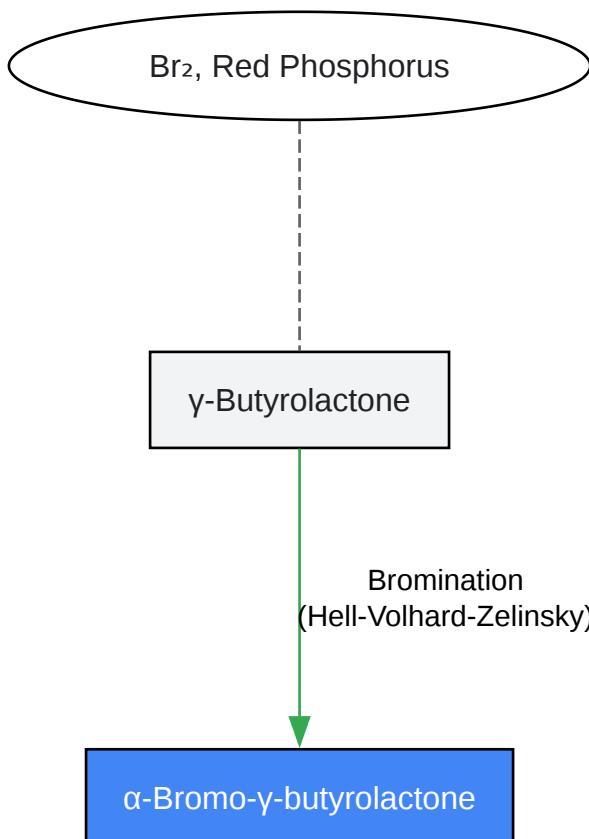
Property	Value	Reference(s)
CAS Number	5061-21-2	[2] [4] [5]
Molecular Formula	C ₄ H ₅ BrO ₂	[2] [4] [5]
Molecular Weight	164.99 g/mol	[2] [5]
IUPAC Name	3-bromooxolan-2-one	[2]
Appearance	Colorless or light yellow liquid	[2] [3]
Boiling Point	125–127 °C @ 13 mmHg 138 °C @ 6 mmHg	[6] [3]
Density	1.786 g/mL @ 25 °C	[3]
Refractive Index	n _{25/D} 1.5030	[6]
Solubility	Soluble in Acetone, Chloroform, Ethyl Acetate, Methanol	[4]
Storage	Recommended long-term storage at -20°C	[4]

Synthesis of α -Bromo- γ -butyrolactone

The primary and most well-documented method for synthesizing α -Bromo- γ -butyrolactone is through the direct bromination of γ -butyrolactone. Several approaches have been reported, with variations in catalysts and reaction conditions affecting the overall yield.

Synthesis Method	Key Reagents	Reported Yield	Reference(s)
Hell-Volhard-Zelinsky Reaction	γ -butyrolactone, Bromine, Red Phosphorus	55%	[6]
Uncatalyzed Bromination	γ -butyrolactone, Bromine	70%	[6]
Two-Phase System (for lactones)	Lactone, Br_2 , PBr_3 , Base	(Yields vary)	[1]

The diagram below illustrates the common synthetic pathway from γ -butyrolactone.



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Caption: Synthesis of α -Bromo- γ -butyrolactone via bromination.

Detailed Experimental Protocol: Synthesis via Bromination

The following protocol is adapted from the procedure published in *Organic Syntheses*.^[6]

Caution: α -Bromo- γ -butyrolactone is a vesicant (causes blistering) and an irritant to the eyes, skin, and respiratory system.^{[2][6]} This procedure must be conducted in a well-ventilated fume hood with appropriate personal protective equipment, including safety goggles and chemical-resistant gloves.^[6]

Equipment:

- 1-L three-necked, round-bottomed flask
- Dropping funnel
- Sealed mechanical stirrer
- Reflux condenser

Reagents:

- γ -Butyrolactone (redistilled): 100 g (1.16 moles)
- Red phosphorus: 13.4 g (0.43 g atom)
- Bromine: 390 g total (133 ml total, 2.44 moles)
- Water
- Diethyl ether
- Magnesium sulfate (anhydrous)

Procedure:

- Place 100 g of γ -butyrolactone and 13.4 g of red phosphorus into the 1-L flask.

- While stirring and cooling the mixture with an ice bath, add 195 g (66.5 ml) of bromine via the dropping funnel over a 30-minute period.
- Remove the ice bath and heat the mixture to 70°C.
- Add the remaining 195 g (66.5 ml) of bromine over another 30-minute interval.
- After the second addition is complete, raise the temperature to 80°C and maintain it for 3 hours.
- Cool the reaction mixture. Blow air over the mixture to remove excess bromine and hydrogen bromide until fumes are no longer visible (typically around 1 hour).
- Heat the aerated mixture to 80°C and cautiously add 25 ml of water with stirring. A vigorous reaction will occur.
- Once the initial reaction subsides, add an additional 300 ml of water.
- Heat the resulting two-phase mixture under reflux for 4 hours.
- Cool the mixture. The product will form a separate layer.
- Extract the product with two 200 ml portions of diethyl ether.
- Dry the combined ether extracts over anhydrous magnesium sulfate.
- Distill the dried crude material under reduced pressure. The product, α -bromo- γ -butyrolactone, is collected at 125–127°C (13 mm). The typical yield is around 105 g (55%).

[6]

Applications in Research and Drug Development

α -Bromo- γ -butyrolactone serves as a crucial building block in several areas of chemical science, from creating functional polymers to synthesizing complex organic molecules.

Polymer Chemistry

A significant application of α -bromo- γ -butyrolactone is as a functional monomer in ring-opening polymerization (ROP).^[7] It can be copolymerized with other lactones, such as ε -caprolactone (ε CL) or L-lactide (LLA), to create aliphatic polyesters. The bromine atom on the lactone unit is preserved during polymerization, providing an active site for subsequent "grafting-from" reactions.^[7] This allows for the synthesis of complex polymer architectures, such as graft copolymers, by bridging ROP with other polymerization techniques like Single Electron Transfer Living Radical Polymerization (SET-LRP).^[7]

The workflow for creating such graft copolymers is outlined below.



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Caption: Workflow for synthesizing graft copolymers using α -Br- γ -BL.

This approach is valuable for creating functional biomaterials where a degradable polyester backbone is desired, combined with functional side chains introduced via the grafting process.^[7] The use of organocatalysts like diphenyl phosphate (DPP) has been shown to provide excellent control over these copolymerizations, resulting in polymers with low dispersities.^[8]

Synthetic Intermediate

The α -bromo- γ -butyrolactone scaffold is a versatile intermediate for introducing the γ -butyrolactone moiety, a privileged structure found in many natural products and biologically active molecules.^{[1][9][10]} The bromine atom can be displaced by various nucleophiles to create a diverse library of substituted lactones. For instance, reactions with amines can lead to α -amination or even ring-opening, depending on the reaction conditions, providing pathways to derivatives like N-phenylhomoserine.^[11]

Biological Activity

While the parent γ -butyrolactone (GBL) is known as a prodrug for γ -hydroxybutyric acid (GHB), a central nervous system depressant, the biological activity of α -bromo- γ -butyrolactone is

distinct.[12][13] It has been identified as an inhibitor of type Q arylesterase activity.[5] The broader γ -butyrolactone class of molecules exhibits a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, analgesic, and antifungal properties, making derivatives of α -bromo- γ -butyrolactone attractive targets for drug discovery programs.[10][14]

Safety and Handling

α -Bromo- γ -butyrolactone is classified as a hazardous substance. It is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[2] As a vesicant, direct contact with the skin can cause severe blistering.[6] All handling should be performed in a chemical fume hood, and personal protective equipment, including chemical-resistant gloves, safety goggles, and a lab coat, is mandatory.[6]

Conclusion

2-Bromo-4-hydroxybutyric acid gamma-lactone is a high-value chemical intermediate with well-established synthetic routes and growing applications. Its utility in creating functional polymers with degradable backbones highlights its importance in materials science. Furthermore, its role as a precursor to diverse, substituted lactones ensures its continued relevance in medicinal chemistry and drug development. Proper handling and adherence to safety protocols are critical when working with this reactive and hazardous compound.

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